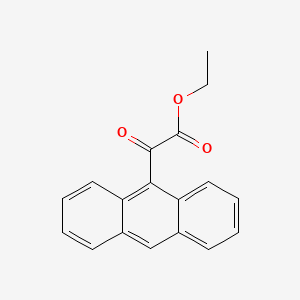

Ethyl 2-(9-anthryl)-2-oxoacetate

Vue d'ensemble

Description

Ethyl 2-(9-anthryl)-2-oxoacetate is a compound that has been explored for its potential applications in various fields, including organic electronics and medicinal chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into related compounds and their synthesis, structure, and properties, which can be informative for understanding this compound.

Synthesis Analysis

The synthesis of related anthracene derivatives has been reported using different synthetic routes. For instance, the synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates involved cyclization of 3-(arylidene-amino)-benzo[de]anthracen-7-ones with 3-oxo-butyric acid ethyl ester, with and without concentrated hydrochloric acid as a catalyst . Another related compound, ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, was synthesized through condensation and cyclization reactions followed by reduction with hydrogen in the presence of Pd/C . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of related compounds has been determined through various techniques. For example, the crystal structure of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate was elucidated, providing insights into the arrangement of atoms and the overall geometry of the molecule . Such structural analyses are crucial for understanding the physical and chemical properties of these compounds.

Chemical Reactions Analysis

The chemical reactivity of anthracene derivatives can be quite diverse. In the synthesis of ethyl (9-anthryl)glyoxylate, a solvent-free Friedel-Crafts reaction was employed, showcasing the regioselective nature of this approach . The subsequent reactions, including reduction and methylation, led to the formation of various derivatives, demonstrating the versatility of anthracene-based compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of anthracene derivatives are influenced by their molecular structure. For instance, the new dyes synthesized in paper exhibited a very good orientation parameter in nematic liquid crystal, which is indicative of their potential application in liquid crystal displays. The luminescent properties of these compounds are also of interest, as demonstrated by a sensor responsive to common oxoacids, which showed intense luminescence upon complexation with a hydronium ion .

Applications De Recherche Scientifique

Synthesis and Inhibitory Activity

- Ethyl 2-(9-anthryl)-2-oxoacetate derivatives have been synthesized and evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B), showing potential as rapid reversible inhibitors with low micro-molar IC(50) values. These compounds could be significant in the context of diabetes treatment due to their hypoglycemic activity (Navarrete-Vázquez et al., 2012).

Crystal Structures and Fluorescence

- Studies on the crystal structures of aromatic trichromophore systems incorporating anthracene moieties, including ethyl 2-(9-anthryl)ethyl acetate, revealed significant insights into molecular fluorescence in the solid state. These structures exhibit interesting intermolecular interactions, which could have implications for materials science and photonics applications (Cotrait et al., 1996).

Regioselective Synthesis

- A solvent-free Friedel-Crafts reaction has been developed for the highly regioselective synthesis of ethyl (9-anthryl)glyoxylate. This method is notable for its green chemistry approach and could be beneficial in organic synthesis and pharmaceutical research (Li et al., 2008).

Antimicrobial Screening

- Research on novel indazole bearing oxadiazole derivatives, synthesized from ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate, included antimicrobial screening, indicating potential applications in the development of new antimicrobial agents (Ghelani et al., 2017).

Electrochemical Studies

- Electroreduction studies of ethyl α-bromo-9-anthryl acetate have provided insights into reaction mechanisms and product selectivity, which are important for understanding electrochemical processes in synthetic chemistry (Luca et al., 1986).

Molecular Topology Studies

- X-ray structure analyses of linked anthracenes, including ethyl di-9-anthrylglycolate, have contributed to our understanding of molecular topology, which is crucial in the field of molecular design and materials science (Becker et al., 1989).

Propriétés

IUPAC Name |

ethyl 2-anthracen-9-yl-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c1-2-21-18(20)17(19)16-14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMSGHOZZHPACLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70292415 | |

| Record name | ethyl 2-(9-anthryl)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

160727-68-4 | |

| Record name | ethyl 2-(9-anthryl)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl{[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}amine](/img/structure/B3031055.png)

![3-Phenyl-6-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B3031069.png)

![3-(3-Methoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B3031072.png)

![Tert-butyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3031075.png)

![1-(2-Chloroethyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B3031077.png)

![Ethanone, 1-[4-(1-pyrenyl)phenyl]-](/img/structure/B3031078.png)